molecular formula C18H28N2O3S B2867401 5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 2034569-31-6

5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No.: B2867401
CAS No.: 2034569-31-6
M. Wt: 352.49
InChI Key: VJXWLYVYOJEWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H28N2O3S and its molecular weight is 352.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular and Interactions

Research on intramolecular pyridine-based frustrated Lewis pairs highlights the significance of structural elements similar to the query compound in forming stable intramolecular bonds. These interactions can influence reactivity towards hydrogen and other small molecules, potentially impacting catalysis or material science applications (Körte et al., 2015).

Pharmaceutical Applications

Benzimidazole derivatives, including structures with piperidine modifications, have been optimized for pharmacokinetic profiles, showing potential as orally bioavailable renin inhibitors. This optimization process, including the modification of piperidine structures, points to the relevance of our compound's scaffold in drug discovery and development (Tokuhara et al., 2018).

Antitumor and Cytotoxicity Studies

Asymmetric derivatives of piperidin-4-one, sharing a functional resemblance with the compound , have shown notable antitumor activity. These findings suggest that modifications of the piperidine core can significantly impact biological activities, potentially leading to new therapeutic agents (Yao et al., 2018).

Synthetic Methodologies

Studies on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate provide insights into the synthetic routes that may be applicable to the compound of interest. These methodologies highlight the versatility of piperidine derivatives in medicinal chemistry and drug development (Wang et al., 2015).

Inhibitory and Biological Activities

The exploration of 5-lipoxygenase-activating protein (FLAP) inhibitors includes compounds with piperidine motifs, suggesting potential for the queried compound in modulating enzyme activities relevant to inflammatory and possibly asthmatic conditions (Stock et al., 2011).

Properties

IUPAC Name

5-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-18(2,3)24-12-13-8-6-7-9-20(13)17(22)14-11-19(4)16(21)10-15(14)23-5/h10-11,13H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXWLYVYOJEWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.